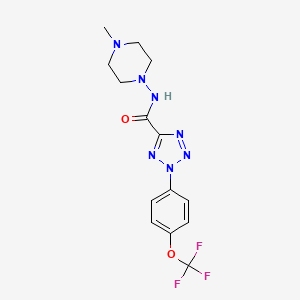

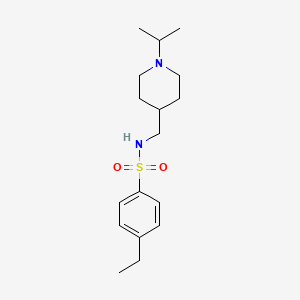

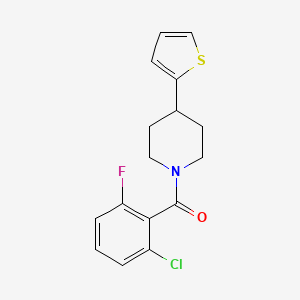

benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Ro 15-1788 or Flumazenil and is a selective antagonist of the GABA-A receptor. The GABA-A receptor is a neurotransmitter receptor that plays a crucial role in the central nervous system.

Aplicaciones Científicas De Investigación

Organocatalysis and Ring-Opening Reactions

An imidazole-based zwitterionic-salt demonstrated efficiency as an organocatalyst for aziridine ring-opening by various nucleophiles. This method is notable for its regioselectivity, leading to products from benzylic attack and is applicable to gram-scale synthesis (Ghosal et al., 2016).

Azide Formation in Continuous Flow

Continuous flow microreactors were used for the synthesis of potentially explosive compounds like organic azides, utilizing imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent. This approach minimizes reagent use and optimizes reaction conditions, showcasing a scalable synthesis method (Delville et al., 2011).

Synthesis of Tetrasubstituted Imidazoles

Brønsted acidic ionic liquid catalyzed the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, highlighting an efficient and green methodology. This catalyst showed potential for recycling without significant loss of activity, offering a sustainable approach to imidazole synthesis (Davoodnia et al., 2010).

Diazotransfer and Azidoacylbenzotriazoles Preparation

Benzotriazol-1-yl-sulfonyl azide was introduced as a stable diazotransfer reagent for the efficient synthesis of N-(α-azidoacyl)benzotriazoles, facilitating various acylations. This reagent enables the synthesis of a wide range of azides and diazo compounds, including α-azido acids from α-amino acids (Katritzky et al., 2010).

Multicomponent Synthesis of 1,4-Diazepinones

A study explored a Ugi multicomponent reaction followed by an intramolecular SN2 reaction to synthesize 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. This two-step approach yielded high yields, showcasing a versatile method for constructing complex diazepane systems (Banfi et al., 2007).

Propiedades

IUPAC Name |

benzyl 4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-19-12-16(18-14-19)26(23,24)21-9-5-8-20(10-11-21)17(22)25-13-15-6-3-2-4-7-15/h2-4,6-7,12,14H,5,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXGPAAVHOZKGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2557245.png)

![4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile](/img/structure/B2557247.png)

![3-[1-(4-Isopropylamino-phenyl)-piperidin-4-YL]-propan-1-OL](/img/structure/B2557248.png)

![3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline hydrochloride](/img/structure/B2557251.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2557254.png)